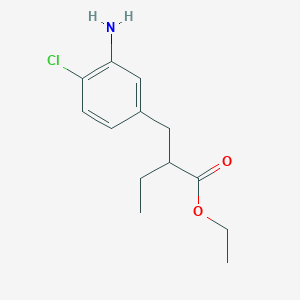

Ethyl 2-(3-amino-4-chlorobenzyl)butanoate

Descripción general

Descripción

Ethyl 2-(3-amino-4-chlorobenzyl)butanoate (EACB) is an organic compound with a unique chemical structure and a wide variety of uses in scientific research. It is widely used in the synthesis of various compounds, and its biochemical and physiological effects have been studied in depth. In

Aplicaciones Científicas De Investigación

Solubility and Solvent Effects

Research on similar compounds, such as 2-amino-4-chlorobenzoic acid, has focused on understanding their solubility in various solvents. This is crucial for optimizing purification processes, as solubility behavior significantly impacts the efficiency of extracting and purifying these compounds. Zhu et al. (2019) studied the solubility of 2-amino-3-methylbenzoic acid in various solvents, finding that solubility increased with temperature and varied significantly between different solvents, which could be relevant for ethyl 2-(3-amino-4-chlorobenzyl)butanoate as well (Zhu et al., 2019).

Synthesis and Reactivity

Research into the synthesis of related compounds, such as ethyl (S)-4-chloro-3-hydroxy butanoate, provides insights into potential synthetic pathways for ethyl 2-(3-amino-4-chlorobenzyl)butanoate. For example, a study by Jung et al. (2012) on the enzymatic synthesis of chiral alcohols shows how specific enzymes can be used to produce structurally related compounds with high selectivity, which could be applicable to synthesizing ethyl 2-(3-amino-4-chlorobenzyl)butanoate (Jung et al., 2012).

Chemical Reactivity and Formation of Heterocycles

Research by Braibante et al. (2002) on chloroacetylated β-enamino compounds, which are structurally related to ethyl 2-(3-amino-4-chlorobenzyl)butanoate, explored their reactivity in forming polyfunctionalized heterocyclic compounds. This suggests potential applications of ethyl 2-(3-amino-4-chlorobenzyl)butanoate in synthesizing various heterocycles, which are often important in pharmaceuticals (Braibante et al., 2002).

Electroluminescent Compound Synthesis

In the field of organic electronics, compounds like ethyl 2-(3-amino-4-chlorobenzyl)butanoate might be used in synthesizing electroluminescent materials. A study by Juan-ling (2006) demonstrated the synthesis of an organic electroluminescent compound using related chemical precursors, indicating potential applications in electronic displays or lighting (Juan-ling, 2006).

Safety And Hazards

While specific safety and hazard information for Ethyl 2-(3-amino-4-chlorobenzyl)butanoate is not available, safety data sheets for similar compounds like ethyl butyrate provide some insight. Ethyl butyrate is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Propiedades

IUPAC Name |

ethyl 2-[(3-amino-4-chlorophenyl)methyl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2/c1-3-10(13(16)17-4-2)7-9-5-6-11(14)12(15)8-9/h5-6,8,10H,3-4,7,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MABJFMAAHLEKHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC(=C(C=C1)Cl)N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-amino-4-chlorobenzyl)butanoate | |

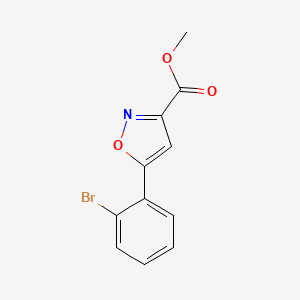

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Cyclobutyl-[1,4]diazepane](/img/structure/B1456889.png)

![9-Oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1456905.png)

![2-{4-[2-(4-Chlorophenyl)ethynyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1456907.png)